molecular formula C12H17NO B8342311 2-(4-Methoxyphenyl)-4-pentenylamine

2-(4-Methoxyphenyl)-4-pentenylamine

Cat. No. B8342311
M. Wt: 191.27 g/mol
InChI Key: MVCJZJFLSOVGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-4-pentenylamine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methoxyphenyl)-4-pentenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)-4-pentenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Methoxyphenyl)-4-pentenylamine

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(4-methoxyphenyl)pent-4-en-1-amine

InChI

InChI=1S/C12H17NO/c1-3-4-11(9-13)10-5-7-12(14-2)8-6-10/h3,5-8,11H,1,4,9,13H2,2H3

InChI Key

MVCJZJFLSOVGOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC=C)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (±)-2-allyl-2-(4-methoxyphenyl)acetonitrile (159.7 g., 0.852 mole) in diethyl ether (200 ml.) was added dropwise during 20 minutes to a stirred, slowly refluxing mixture of lithium aluminum hydride (LiAlH4, 42.2 g., 1.11 moles) in diethyl ether (800 ml.). The mixture was refluxed for an additional 1.25 hours and then cooled in an ice-H2O bath. The excess LiAlH4 was decomposed by the slow dropwise addition of H2O until gaseous evolution ceased, and a granular precipitate formed. The mixture was filtered and the filter cake thoroughly washed with diethyl ether. Concentration of the filtrate gave the title product (146 g., 90%) as a cloudy oil.
Name
(±)-2-allyl-2-(4-methoxyphenyl)acetonitrile
Quantity
159.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
42.2 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.